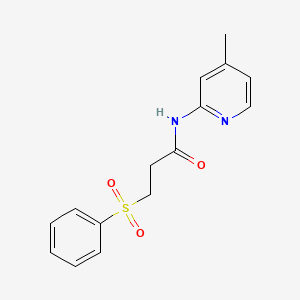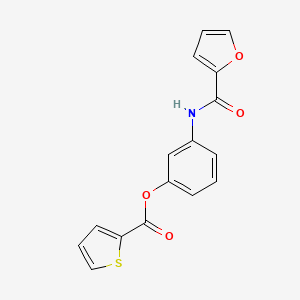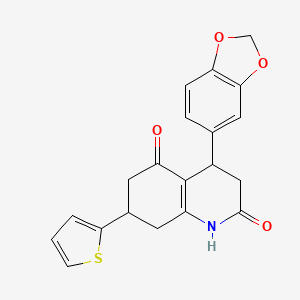
N-(2-methylcyclohexyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Overview
Description
N-(2-methylcyclohexyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, also known as MOBA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MOBA is a member of the benzoxazinoid family, which are secondary metabolites found in plants such as maize, wheat, and rye. MOBA has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(2-methylcyclohexyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is not fully understood. However, studies suggest that this compound exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. This compound also activates the Nrf2 pathway, which is involved in the regulation of antioxidant enzymes. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound also reduces oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. Additionally, this compound induces apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methylcyclohexyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide in lab experiments is its availability and ease of synthesis. This compound is a relatively simple compound to synthesize and can be obtained in high purity. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety in vivo.
Future Directions
There are several future directions for research on N-(2-methylcyclohexyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. One area of interest is its potential as an anti-inflammatory and antioxidant agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as an anticancer agent for the treatment of various types of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential as a drug candidate for clinical use.
Scientific Research Applications
N-(2-methylcyclohexyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, this compound has demonstrated anticancer activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-(2-methylcyclohexyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-6-2-3-7-13(12)18-16(20)10-19-14-8-4-5-9-15(14)22-11-17(19)21/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJHKYVFOLVNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN2C(=O)COC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49821980 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(tert-butyl)-2-(4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4415693.png)
![N-butyl-N-[(2E)-3-phenylprop-2-en-1-yl]-4-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B4415700.png)

![N-allyl-2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4415712.png)
![5-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4415719.png)
![N,N'-diethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4415728.png)
![4-{2-[(2-chlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4415739.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4415752.png)

![N-(4-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4415763.png)
![N-[4-(1-azepanylsulfonyl)phenyl]nicotinamide](/img/structure/B4415772.png)
![1-(4-chlorobenzyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4415778.png)
![2-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4415779.png)